molecular formula C23H42NNaO5 B3285151 Sodium stearoyl glutamate CAS No. 79811-24-8

Sodium stearoyl glutamate

Cat. No.: B3285151
CAS No.: 79811-24-8
M. Wt: 435.6 g/mol
InChI Key: KDHFCTLPQJQDQI-BDQAORGHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearoyl glutamate is synthesized through the reaction of L-glutamic acid with stearic acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt of stearoyl glutamic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of L-glutamic acid with stearic acid, followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium stearoyl glutamate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions:

    Hydrolysis: Involves water and typically occurs under acidic or basic conditions.

    Esterification: Requires an alcohol and an acid catalyst.

    Substitution: Can involve various nucleophiles under mild conditions.

Major Products:

Mechanism of Action

Sodium stearoyl glutamate functions by reducing the surface tension between different phases in a formulation, thereby stabilizing emulsions. It interacts with the lipid bilayers of cell membranes, enhancing the penetration of active ingredients. The compound’s anionic nature allows it to form micelles, which encapsulate and remove dirt and oil from the skin and hair .

Properties

IUPAC Name

sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHFCTLPQJQDQI-BDQAORGHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703821
Record name Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79811-24-8
Record name Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium stearoyl glutamate
Reactant of Route 2
Sodium stearoyl glutamate
Reactant of Route 3
Sodium stearoyl glutamate
Reactant of Route 4
Reactant of Route 4
Sodium stearoyl glutamate
Reactant of Route 5
Reactant of Route 5
Sodium stearoyl glutamate
Reactant of Route 6
Sodium stearoyl glutamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.